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molecular formula C9H7N3O2 B8547876 5-(3-Pyridylmethylene)imidazolidine-2,4-dione

5-(3-Pyridylmethylene)imidazolidine-2,4-dione

Cat. No. B8547876
M. Wt: 189.17 g/mol
InChI Key: NDGOFGJAUMKSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176223B2

Procedure details

0.1 mol of imidazolidine-2,4-dione, 3 ml of glacial acetic acid, 0.12 mol of pyridine-3-carbaldehyde and 30 ml of toluene were introduced into a round-bottomed flask. 5 ml of piperidine were also added to this mixture. The combination was heated at reflux for 17 h. After cooling, isopropanol was added. The precipitate obtained was filtered off and washed with isopropanol. The yield of 5-(3-pyridylmethylene)imidazolidine-2,4-dione was 85%.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][C:4](=[O:6])[NH:3][C:2]1=[O:7].C(O)(=O)C.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH:18]=O)[CH:13]=1.N1CCCCC1>C(O)(C)C.C1(C)C=CC=CC=1>[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH:18]=[C:5]2[NH:1][C:2](=[O:7])[NH:3][C:4]2=[O:6])[CH:13]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1C(NC(C1)=O)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.12 mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The combination was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 h
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with isopropanol

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C=C1C(NC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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